sec-Butylhydrazine sec-Butylhydrazine
Brand Name: Vulcanchem
CAS No.: 30924-14-2
VCID: VC2327159
InChI: InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3
SMILES: CCC(C)NN
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol

sec-Butylhydrazine

CAS No.: 30924-14-2

Cat. No.: VC2327159

Molecular Formula: C4H12N2

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

sec-Butylhydrazine - 30924-14-2

Specification

CAS No. 30924-14-2
Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
IUPAC Name butan-2-ylhydrazine
Standard InChI InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3
Standard InChI Key SFSUYFSIKDDLOL-UHFFFAOYSA-N
SMILES CCC(C)NN
Canonical SMILES CCC(C)NN

Introduction

Chemical Properties and Characterization

sec-Butylhydrazine (C₄H₁₂N₂) is an organic compound belonging to the hydrazine family. It features a distinctive molecular structure with a secondary butyl group (sec-butyl) attached to a hydrazine moiety.

Physical and Chemical Properties

The compound exhibits characteristic physical and chemical properties that make it valuable for various chemical processes. These properties are summarized in the following table:

PropertyValue
CAS Number30924-14-2
Molecular FormulaC₄H₁₂N₂
Molecular Weight88.15 g/mol
Density0.82 g/cm³
Boiling Point143.6°C at 760 mmHg
Flash Point42.1°C
Physical AppearanceColorless liquid
SolubilityLimited water solubility

These properties indicate that sec-Butylhydrazine is a low molecular weight organic compound with moderate volatility and flammability.

Structural Characteristics

The molecular structure of sec-Butylhydrazine consists of a secondary butyl group (CH₃CH₂CH(CH₃)-) attached to one nitrogen atom of the hydrazine (-NH-NH₂) group. This structure confers both nucleophilic properties from the hydrazine moiety and steric effects from the sec-butyl group, contributing to its unique reactivity in chemical transformations.

Synthesis Methods

Several synthetic routes have been developed for the preparation of sec-Butylhydrazine and its derivatives. These methods vary in complexity, yield, and scalability.

General Synthetic Approaches

The synthesis of sec-Butylhydrazine typically involves reaction pathways that establish the N-N bond with selective attachment of the sec-butyl group. Common approaches include:

  • Reduction of nitro compounds

  • Reduction of hydrazones

  • Nucleophilic substitution reactions

  • Direct alkylation of hydrazine

Specific Synthesis Examples

A notable synthetic approach involves the formation of di-tert-butyl 1-(sec-butyl)hydrazine-1,2-dicarboxylate (3ca-1) and di-tert-butyl 1-butylhydrazine-1,2-dicarboxylate (3ca-2). This method follows a general procedure using di-tert-butyl azodicarboxylate (DBAD) as a key reagent .

In a typical procedure, DBAD (115 mg, 0.5 mmol), FeCl₃·6H₂O (1.4 mg, 0.005 mmol), and CH₃CN (5 mL) are combined. After 1 hour of reaction, the solution is processed to yield the product as a colorless oil (132 mg, 92%, with a 3ca-1:3ca-2 ratio of 2.1:1) .

The gram-scale synthesis procedure involves:

  • Adding DBAD (2.3 g, 10 mmol) to a 250 mL quartz reaction tube

  • Adding FeCl₃·6H₂O (27 mg, 0.1 mmol) and 200 mL CH₃CN

  • Bubbling nitrogen for 15 minutes

  • Irradiating with 365 nm LEDs under controlled temperature

  • Processing to yield the desired Boc-protected butylhydrazine (2.53 g, 88%)

Salt Forms and Derivatives

sec-Butylhydrazine is commonly used in its salt forms, which offer improved stability and handling characteristics compared to the free base.

Hydrochloride Salts

Two primary salt forms are commercially available:

  • sec-Butylhydrazine hydrochloride (CAS: 851377-62-3)

    • Molecular Formula: C₄H₁₃ClN₂

    • Molecular Weight: 124.61242

  • sec-Butylhydrazine dihydrochloride (CAS: 1177361-36-2)

    • Molecular Formula: C₄H₁₄Cl₂N₂

    • This form appears as a crystalline solid with enhanced solubility in aqueous environments due to the presence of hydrochloride salts

These salt forms serve as stabilized versions of sec-Butylhydrazine and are preferred in many synthetic applications due to their improved stability, storage properties, and controlled reactivity.

Other Derivatives

Other important derivatives include:

  • Di-tert-butyl 1-(sec-butyl)hydrazine-1,2-dicarboxylate

    • A Boc-protected form used as an intermediate in multi-step synthetic pathways

  • 1,1-Diethyl-2-sec-butylhydrazine (CAS: 67398-40-7)

    • Molecular Formula: C₈H₂₀N₂

    • Molecular Weight: 144.26 g/mol

Applications in Chemical Synthesis

sec-Butylhydrazine has found numerous applications in organic synthesis, serving as a versatile building block for the construction of complex molecules.

Role in Organic Synthesis

The compound serves as a valuable intermediate in various synthetic pathways, including:

  • Preparation of heterocyclic compounds

  • Synthesis of bioactive molecules

  • Production of pharmaceutical intermediates

  • Development of agrochemical compounds

Pharmaceutical and Agrochemical Applications

sec-Butylhydrazine plays a critical role in developing bioactive molecules with potential therapeutic applications. Its reactivity with biological molecules such as proteins and nucleic acids has been studied to understand its therapeutic potential.

In agrochemical research, it serves as a precursor in the synthesis of growth regulators and other bioactive compounds that modulate plant development.

Industrial Applications

Hydrazides derived from sec-Butylhydrazine find use in various industrial processes, including:

  • Polymer chemistry (as polymerization initiators)

  • Specialty chemical production

  • Materials science applications

  • Catalyst development

Synthesis of Related Compounds

sec-Butylhydrazine serves as a starting material for synthesizing several compounds of pharmaceutical and industrial importance.

Reaction with Carbonyl Compounds

The nucleophilic nitrogen atoms in sec-Butylhydrazine readily react with carbonyl compounds to form hydrazones and related derivatives. These reactions are often exploited in the synthesis of heterocyclic compounds like pyrazoles, which have significant pharmaceutical applications .

Comparative Analysis with Related Hydrazine Compounds

To better understand the properties and applications of sec-Butylhydrazine, it is informative to compare it with related hydrazine derivatives.

Comparison with Other Alkylhydrazines

The following table compares sec-Butylhydrazine with other structurally related hydrazine compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Characteristics
sec-Butylhydrazine30924-14-2C₄H₁₂N₂88.15Secondary butyl substituent, moderate reactivity
tert-Butylhydrazine7400-27-3 (as HCl salt)C₄H₁₂N₂88.15Tertiary butyl substituent, increased steric hindrance
(2-Hydroxyethyl)hydrazine109-84-2C₂H₈N₂O76.099Contains hydroxyl functional group, increased water solubility
1,1-Dimethylhydrazine593-82-8 (as HCl salt)C₂H₈N₂60.10 (free base)Disubstituted on same nitrogen, increased nucleophilicity

This comparison highlights the unique position of sec-Butylhydrazine among related compounds, with its balanced reactivity and steric properties making it suitable for specific synthetic applications .

Structural Effects on Reactivity

The secondary butyl group in sec-Butylhydrazine introduces moderate steric hindrance compared to primary or tertiary alkyl groups. This structural feature affects:

  • Nucleophilicity of the nitrogen atoms

  • Selectivity in reactions with electrophiles

  • Stability of resulting products

  • Pharmacological properties of derivatives

Current Research and Future Perspectives

Recent research has expanded the understanding of sec-Butylhydrazine's utility and applications in various fields.

Emerging Applications

Current research suggests potential new applications for sec-Butylhydrazine in:

  • Development of novel pharmaceuticals targeting specific biological pathways

  • Creation of specialized polymers with unique properties

  • Design of new catalytic systems for organic transformations

  • Formulation of advanced materials with tailored characteristics

Challenges and Opportunities

Despite its utility, several challenges remain in working with sec-Butylhydrazine, including:

  • Improving synthetic efficiency and yield

  • Developing more environmentally friendly production methods

  • Addressing safety concerns through formulation improvements

  • Exploring new derivatization strategies to enhance functionality

These challenges present opportunities for future research and development in the field of hydrazine chemistry, potentially leading to novel applications and improved processes.

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